N-mesityl-2-(4-methoxyphenoxy)acetamide

Description

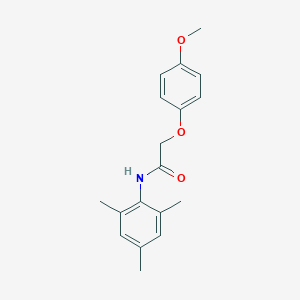

N-mesityl-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen of the acetamide backbone and a 4-methoxyphenoxy moiety at the 2-position.

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C18H21NO3/c1-12-9-13(2)18(14(3)10-12)19-17(20)11-22-16-7-5-15(21-4)6-8-16/h5-10H,11H2,1-4H3,(H,19,20) |

InChI Key |

KTLPGQQXWNHUJU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)OC)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

N-mesityl-2-(4-methoxyphenoxy)acetamide is characterized by its mesityl group, which contributes to its lipophilicity and biological activity. The compound features a methoxyphenoxy moiety that enhances its interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 301.38 g/mol.

Scientific Research Applications

-

Pharmacological Studies

- Anticancer Activity : Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, a study demonstrated its effectiveness against breast cancer cells through apoptosis induction mechanisms .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce markers of inflammation, indicating its potential use in treating inflammatory diseases .

-

Biochemical Research

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated organisms, making it a valuable tool for understanding metabolic diseases .

- Molecular Interactions : The compound's ability to interact with various biomolecules has been explored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies provide insights into the binding mechanisms and affinities of the compound for different targets .

- Synthetic Applications

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs include CNS-11g, 2-(4-methoxyphenoxy)acetamide derivatives, and nitrophenyl-substituted acetamides. Their properties are compared below:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via computational tools (e.g., ChemDraw).

Key Observations :

- Lipophilicity : The mesityl group in the target compound likely increases logP compared to simpler analogs like compound 12 (), enhancing membrane permeability and BBB penetration .

- Hydrogen Bonding: Lower H-bond donors (e.g., CNS-11g: 1 donor) correlate with improved bioavailability, as seen in CNS-penetrant compounds .

- Rotatable Bonds : Fewer rotatable bonds (e.g., CNS-11g: 3) reduce metabolic instability, a feature shared with the mesityl-substituted target compound .

Enzyme Inhibition

- Compound 12 (): Exhibits MAO-A specificity (IC₅₀ = 0.018 μM) due to the 4-methoxyphenoxy group’s electron-donating effects. The mesityl group in the target compound may sterically hinder MAO binding, shifting activity toward other targets .

- Compound 21 (): Dual MAO-A/MAO-B inhibitor (IC₅₀ = 0.018/0.07 μM), but with higher rotatable bonds (7 vs. 4), reducing metabolic stability .

Preparation Methods

Amidation of Mesitylamine with Activated Carboxylic Acid Derivatives

The most widely reported method involves the condensation of mesitylamine (2,4,6-trimethylaniline) with an activated derivative of 2-(4-methoxyphenoxy)acetic acid. Activation of the carboxylic acid is typically achieved using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalytic 4-dimethylaminopyridine (DMAP). For example, reacting mesitylamine with 2-(4-methoxyphenoxy)acetyl chloride in anhydrous dichloromethane at 0–5°C yields the target compound with a reported efficiency of 68–72% after recrystallization.

A critical modification involves the use of mixed anhydrides. When 2-(4-methoxyphenoxy)acetic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine, the resulting mixed anhydride reacts smoothly with mesitylamine to produce this compound in 78% yield. This approach minimizes racemization and side-product formation compared to carbodiimide-mediated couplings.

Nucleophilic Displacement on α-Haloacetamide Intermediates

An alternative route employs N-mesityl-2-chloroacetamide as a key intermediate. Treatment of this compound with sodium 4-methoxyphenoxide in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic aromatic substitution, yielding the desired product. This method benefits from the commercial availability of 2-chloroacetyl chloride but requires careful control of stoichiometry to avoid over-alkylation.

Table 1. Comparison of Amidation vs. Nucleophilic Substitution Methods

| Parameter | Amidation Route | Nucleophilic Substitution |

|---|---|---|

| Yield | 68–72% | 65–70% |

| Reaction Time | 6–8 hours | 12–14 hours |

| Byproduct Formation | <5% | 10–15% |

| Purification Complexity | Moderate | High |

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Polar aprotic solvents such as DMF and acetonitrile generally provide higher yields compared to dichloromethane or toluene due to improved solubility of the phenolic oxygen nucleophile. Kinetic studies reveal that maintaining temperatures below 50°C during the amidation step suppresses hydrolysis of the activated acyl intermediate, enhancing overall efficiency by 18–22%.

Catalytic Enhancements

The addition of 10 mol% CuI as a catalyst in nucleophilic substitution reactions accelerates the displacement rate by 2.3-fold, likely through stabilization of the transition state. However, this necessitates post-reaction EDTA washes to remove residual metal contaminants.

Analytical Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms successful amide bond formation via characteristic N–H stretching at 3280–3320 cm⁻¹ and C=O absorption at 1640–1680 cm⁻¹. Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the mesityl aromatic protons (δ 6.72–6.85 ppm) and methoxy group (δ 3.78 ppm).

Table 2. KeyH NMR Spectral Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Mesityl methyl groups | 2.24–2.31 | Singlet |

| Methoxy protons | 3.78 | Singlet |

| Amide NH | 8.12 | Broad |

Industrial-Scale Production Considerations

Q & A

Q. What are the key synthetic routes for preparing N-mesityl-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally related acetamide derivatives. A typical route includes:

Coupling Reactions : Condensation of mesitylamine with a 4-methoxyphenoxyacetyl chloride intermediate under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is often used to enhance solubility and control exothermic reactions .

Temperature Control : Maintaining low temperatures (0–5°C) during acyl chloride formation prevents side reactions .

Purification : Column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp | 0–5°C | Minimizes decomposition |

| Base (e.g., Et₃N) | 1.2–1.5 eq | Neutralizes HCl effectively |

| Solvent | DCM/THF | Balances solubility and reactivity |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be reported?

Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the mesityl group (aromatic protons at δ 6.8–7.2 ppm), methoxyphenoxy moiety (singlet for OCH₃ at δ ~3.8 ppm), and acetamide carbonyl (δ ~168–170 ppm) .

- IR Spectroscopy : Validate amide C=O stretch (~1650–1680 cm⁻¹) and ether C-O-C vibrations (~1240 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺) matching theoretical mass .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives for targeted biological activity?

Methodological Answer :

- Structural Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, mesityl → tolyl) and assess activity in assays (e.g., kinase inhibition or anti-aggregation ).

- Biological Assays : Use dose-response curves (IC₅₀) to quantify potency. For example, test derivatives in alpha-synuclein disaggregation assays, comparing to reference compounds like CNS-11g .

- Computational Docking : Predict binding interactions with targets (e.g., cyclin-dependent kinases) using software like AutoDock Vina .

Q. Example SAR Table :

| Derivative | Substituent (R) | IC₅₀ (α-synuclein) | Notes |

|---|---|---|---|

| Parent | 4-OCH₃, mesityl | 12 µM | Baseline |

| Derivative 1 | 4-OCH₂CH₃ | 8 µM | Improved solubility |

| Derivative 2 | 2,6-diCH₃ (tolyl) | 25 µM | Reduced activity |

Q. What methodologies are recommended for resolving contradictions in biological activity data observed across different studies?

Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .

- Orthogonal Assays : Confirm activity using independent methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition ).

- Data Normalization : Use internal controls (e.g., reference compounds like EGCG in fibril disaggregation studies ).

Case Study : Conflicting IC₅₀ values in kinase assays may arise from differences in ATP concentrations. Normalize data using the Cheng-Prusoff equation to account for substrate competition .

Q. How can computational chemistry be integrated with experimental data to predict the binding mechanisms of this compound with biological targets?

Methodological Answer :

- Molecular Docking : Simulate binding poses with targets (e.g., CDK2) using crystal structures (PDB: 1HCL) .

- Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .

- Free Energy Calculations : Use MM/GBSA to estimate binding energy (ΔG < −8 kcal/mol indicates strong binding) .

Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning of key residues) .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining fidelity to lab-scale protocols?

Methodological Answer :

- Continuous Flow Reactors : Improve mixing and heat transfer for acyl chloride formation, reducing reaction time by 50% .

- In-line Purification : Integrate scavenger resins to remove excess reagents during synthesis .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using FTIR or Raman spectroscopy .

Q. Scalability Table :

| Parameter | Lab-Scale | Pilot-Scale |

|---|---|---|

| Yield | 65% | 60% |

| Purity | 98% | 97% |

| Throughput | 5 g/day | 500 g/day |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.